3-Bromo-4-iodoaniline
Overview
Description
3-Bromo-4-iodoaniline: is an organic compound with the molecular formula C6H5BrIN It is a derivative of aniline, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodoaniline can be achieved through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 4-iodoaniline, bromination can be carried out using bromine in the presence of a suitable catalyst or under specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include nitration, reduction, and halogenation reactions. The choice of reagents, catalysts, and reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-Bromo-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibitors and other biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodoaniline involves its interaction with various molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
4-Iodoaniline: Similar structure but lacks the bromine atom.
3-Bromoaniline: Similar structure but lacks the iodine atom.
4-Bromo-2-iodoaniline: Another isomer with different substitution positions.
Uniqueness: 3-Bromo-4-iodoaniline is unique due to the specific positions of the bromine and iodine atoms on the benzene ring. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCBLDVYTZWYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608536 | |
Record name | 3-Bromo-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860435-38-7 | |
Record name | 3-Bromo-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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